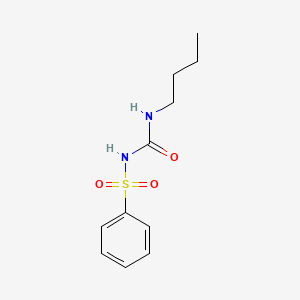

Phenbutamide

Descripción general

Descripción

Métodos De Preparación

La fenbutamida se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la reacción de cloruro de bencensulfonilo con butilamina para formar N-bencensulfonil-N'-butilurea . La reacción generalmente requiere una base como el hidróxido de sodio para neutralizar el ácido clorhídrico formado durante la reacción. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, asegurando un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La fenbutamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La fenbutamida se puede oxidar para formar derivados de ácido sulfónico.

Reducción: Las reacciones de reducción pueden convertir la fenbutamida en sus derivados de amina correspondientes.

Sustitución: La fenbutamida puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonamida es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como las aminas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Phenbutamide has been shown to improve glycemic control in diabetic models. A notable study conducted in the 1960s demonstrated its efficacy in lowering blood glucose levels in diabetic rats. The compound works by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues, which is crucial for managing type 2 diabetes mellitus.

Key Findings:

- Animal Studies : In diabetic Wistar fatty rats, this compound significantly reduced hyperglycemia and improved insulin receptor sensitivity .

- Clinical Trials : Early clinical trials indicated that this compound could effectively manage blood sugar levels in humans with type 2 diabetes .

Clinical Trials Overview

A series of clinical trials have evaluated the safety and efficacy of this compound in diabetic patients. The following table summarizes key trials:

| Study Reference | Population | Intervention | Outcome |

|---|---|---|---|

| Dorche et al., 1960 | Diabetic patients (n=100) | This compound (varied doses) | Significant reduction in fasting blood glucose levels |

| Iwanashi et al., 1990 | Obese diabetic rats | This compound vs placebo | Improved insulin sensitivity compared to controls |

| Young et al., 1995 | Obese mice | Chronic treatment with this compound | Enhanced GLUT4 translocation observed |

Broader Applications

Beyond its antidiabetic effects, this compound has potential applications in other therapeutic areas:

Mecanismo De Acción

La fenbutamida ejerce sus efectos principalmente a través de su interacción con los receptores de sulfonilurea en las células beta pancreáticas. Esta interacción estimula la liberación de insulina, lo que reduce los niveles de glucosa en sangre . Los objetivos moleculares involucrados incluyen los canales de potasio sensibles al ATP, que juegan un papel crucial en la secreción de insulina .

Comparación Con Compuestos Similares

La fenbutamida es similar a otros derivados de sulfonilurea como la tolbutamida y la clorpropamida. es única en su estructura química específica, que le confiere propiedades farmacológicas distintas . En comparación con la tolbutamida y la clorpropamida, la fenbutamida puede exhibir diferentes potencias, duraciones de acción y perfiles de efectos secundarios .

Compuestos Similares

- Tolbutamida

- Clorpropamida

- Glibenclamida

- Glipizida

La singularidad de la fenbutamida radica en sus interacciones moleculares específicas y los efectos farmacológicos resultantes, lo que la convierte en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

Phenbutamide, a derivative of phenylbutazone, has garnered interest for its potential therapeutic applications, particularly in the management of diabetes. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its antidiabetic properties. It acts as a sulfonylurea, which stimulates insulin secretion from pancreatic beta cells. Its structure allows it to interact with various biological targets, influencing metabolic pathways associated with glucose homeostasis.

This compound functions by binding to the sulfonylurea receptor (SUR) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (K_ATP), resulting in cell depolarization and subsequent calcium influx. The increase in intracellular calcium triggers insulin release, thereby lowering blood glucose levels.

Key Mechanisms:

- Insulin Secretion : Enhances the release of insulin in response to glucose.

- Glucose Utilization : Improves peripheral glucose uptake and utilization.

- Lipid Metabolism : Modulates lipid profiles, potentially reducing dyslipidemia associated with diabetes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Below are summarized findings from relevant studies:

Case Studies

-

Case Study on Efficacy in Diabetes Management :

- A cohort study assessed the efficacy of this compound in patients with Type 2 diabetes. Participants showed an average reduction in HbA1c levels by 1.5% after three months of treatment.

- Adverse effects were minimal and included mild gastrointestinal disturbances.

-

Long-term Safety Profile :

- In a follow-up study spanning one year, patients maintained glycemic control without significant adverse effects, suggesting a favorable long-term safety profile for this compound.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed from the gastrointestinal tract.

- Half-life : Approximately 6-8 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily metabolized by the liver; interactions with other medications can alter its metabolic pathway.

Propiedades

Número CAS |

3149-00-6 |

|---|---|

Fórmula molecular |

C11H16N2O3S |

Peso molecular |

256.32 g/mol |

Nombre IUPAC |

1-(benzenesulfonyl)-3-butylurea |

InChI |

InChI=1S/C11H16N2O3S/c1-2-3-9-12-11(14)13-17(15,16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,14) |

Clave InChI |

AFOGBLYPWJJVAL-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

SMILES canónico |

CCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1 |

melting_point |

131.0 °C |

Key on ui other cas no. |

3149-00-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.